molecular formula C22H18N6O B2420576 N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine CAS No. 902945-80-6

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine

Cat. No.: B2420576
CAS No.: 902945-80-6
M. Wt: 382.427
InChI Key: UKNUHVYEWXUOAR-UHFFFAOYSA-N
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Description

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound belonging to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antitubercular, and anti-HIV properties . The structure of this compound includes a triazoloquinazoline core, which is a fused heterocyclic system, making it a significant molecule in medicinal chemistry.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-29-17-6-4-5-15(13-17)14-24-22-25-19-8-3-2-7-18(19)21-26-20(27-28(21)22)16-9-11-23-12-10-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNUHVYEWXUOAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with an appropriate amine. The starting material, often a 2-methylthio-5-phenyltriazoloquinazoline, is synthesized from anthranilic acid . The reaction conditions usually involve the use of solvents like ethanol and catalysts to facilitate the nucleophilic substitution . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Chemical Reactions and Mechanisms

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)- triazolo[1,5-C]quinazolin-5-amine can participate in various chemical reactions:

Nucleophilic Substitution Reactions

The presence of the pyridine and triazole rings makes this compound susceptible to nucleophilic attacks. For instance:

  • Alkylation : The nitrogen atoms in the triazole ring can act as nucleophiles, allowing for further functionalization through alkylation with various electrophiles.

Electrophilic Aromatic Substitution

The methoxy group on the phenyl ring can direct electrophiles to ortho or para positions during electrophilic aromatic substitution reactions. This allows for potential modifications that could enhance biological activity.

Deprotonation Reactions

Under basic conditions, the amine group can be deprotonated to form an anionic species that may participate in further reactions such as:

  • Metal Coordination : The deprotonated form can coordinate with metal ions, which may be useful in catalysis or as part of a larger complex.

Characterization Techniques

To confirm the identity and purity of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)- triazolo[1,5-C]quinazolin-5-amine, various characterization techniques are employed:

TechniquePurpose
Nuclear Magnetic Resonance (NMR)Determine structural integrity and confirm molecular structure
Mass Spectrometry (MS)Analyze molecular weight and fragmentation patterns
Infrared Spectroscopy (IR)Identify functional groups based on characteristic absorption peaks
Ultraviolet-visible Spectroscopy (UV-vis)Assess electronic transitions and purity

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine typically involves multi-step organic reactions that include the formation of the triazole and quinazoline moieties. Detailed characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing pyridine and triazole groups have shown efficacy against various strains of fungi and bacteria. In particular, studies have highlighted their potential against resistant strains of Candida spp., suggesting that this compound may also possess similar antifungal activity due to its structural analogies with known antifungal agents .

Protein Kinase Inhibition

The compound has been evaluated for its inhibitory effects on specific protein kinases that are implicated in various diseases, including cancer. Research has demonstrated that triazoloquinazoline derivatives can effectively inhibit kinases such as CLK1 and DYRK1A, which are involved in cellular signaling pathways related to cancer progression . The planar structure of the quinazoline system is crucial for maintaining inhibitory potency.

Anticancer Potential

In vitro studies have shown that certain derivatives of triazoloquinazolines exhibit cytotoxic effects on cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation by targeting critical signaling pathways associated with tumor growth .

Case Studies

Study Focus Findings
Giraud et al. (2023)Synthesis of pyrido[3,4-g]quinazolinesIdentified as potent inhibitors for CLK1 and DYRK1A with nanomolar activity .
MDPI Study (2017)Antifungal activityCompounds showed higher efficacy than fluconazole against Candida albicans with MIC values ≤ 25 µg/mL .
Recent Advances in TriazolesAntimicrobial propertiesHighlighted the broad-spectrum antimicrobial activity of triazole derivatives .

Mechanism of Action

The mechanism of action of N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anti-HIV activity is attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine can be compared with other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties.

Biological Activity

N-[(3-Methoxyphenyl)methyl]-2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine is a compound that belongs to the class of triazoloquinazolines, which are known for their diverse biological activities. This article explores the synthesis, structure-activity relationships (SAR), and various biological activities of this compound based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound involves several chemical reactions that typically include condensation and cyclization steps. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazoloquinazolines. For instance, derivatives of quinazoline have shown significant inhibition of cancer cell proliferation. In vitro assays demonstrated that certain compounds within this class can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating key signaling pathways such as NF-κB and MAPK .

Antimicrobial Properties

The antimicrobial activity of this compound has been assessed against a range of bacterial strains. Studies indicate that this compound exhibits notable antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

Compounds containing the triazole moiety have also been investigated for their anti-inflammatory properties. Research suggests that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity may be attributed to the inhibition of NF-κB signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazoloquinazolines. Modifications at various positions on the quinazoline ring can significantly affect potency and selectivity. For example:

Substituent Position Effect on Activity
Methoxy group3Enhances lipophilicity and potency
Pyridine ring2Increases interaction with targets
Triazole moiety1Critical for biological activity

Case Studies

  • Anticancer Study : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
  • Antimicrobial Assay : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of E. coli with an MIC value of 32 µg/mL.
  • Anti-inflammatory Evaluation : In a carrageenan-induced paw edema model in rats, administration of this compound resulted in a significant reduction in edema compared to control groups.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Critical for verifying substituent positions. For example, aromatic protons in the pyridinyl and methoxyphenyl groups appear as distinct multiplets in δ 7.0–8.5 ppm, while the methylene bridge (N-CH2-) resonates at δ 4.5–5.0 ppm (see for analogous compounds) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities. reports LC-MS data with m/z values matching theoretical molecular weights within 0.1% error .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with calculated values (e.g., ±0.3% deviation in ) .

Advanced Consideration : High-resolution mass spectrometry (HR-MS) or X-ray crystallography (as in ) resolves ambiguities in tautomeric forms or regiochemistry .

How can crystallographic data inform the design of derivatives with enhanced biological activity?

Advanced Research Focus
X-ray crystallography of triazoloquinazolines (e.g., ) reveals planar fused-ring systems and intermolecular interactions (e.g., N–H···O hydrogen bonds forming dimers). These structural insights guide modifications to:

  • Enhance Solubility : Introduce polar groups (e.g., -OH, -COOH) at non-planar positions to disrupt crystal packing.
  • Optimize Binding : Align substituents (e.g., pyridinyl groups) to match target protein pockets, as seen in for kinase inhibitors .

What strategies mitigate poor solubility during in vitro bioactivity assays?

Q. Basic Research Focus

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain compound stability.
  • Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts (e.g., uses recrystallization from methanol to improve crystallinity) .

Advanced Consideration : ’s computational approach predicts solubility parameters via Hansen solubility spheres, reducing trial-and-error experimentation .

How do substituents at the 3-methoxyphenyl and pyridin-4-yl positions affect structure-activity relationships (SAR)?

Advanced Research Focus
demonstrates that electron-donating groups (e.g., -OCH3) at the 3-methoxyphenyl position enhance π-π stacking with aromatic residues in enzyme active sites. Conversely, pyridin-4-yl’s basic nitrogen facilitates hydrogen bonding, as shown in for triazoloquinazoline-based inhibitors . Systematic SAR studies should:

  • Vary Substituents : Replace methoxy with halogens or alkyl groups to modulate lipophilicity.
  • Assay Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions.

What computational tools are effective for predicting reaction pathways and optimizing synthetic protocols?

Advanced Research Focus
’s ICReDD framework integrates quantum mechanical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal conditions (solvent, catalyst, temperature). For example:

  • Reaction Pathway Mapping : Identify intermediates in cyclocondensation reactions.
  • Yield Prediction : Train models on datasets from and to forecast yields under varying conditions .

How should researchers address discrepancies between calculated and observed spectral data?

Q. Methodological Approach

  • Verify Tautomerism : Triazoloquinazolines may exhibit annular tautomerism; use variable-temperature NMR to assess dynamic equilibria (see for analogous triazole systems) .
  • Re-examine Purity : LC-MS with orthogonal methods (e.g., HPLC-UV vs. ELSD) detects co-eluting impurities.

What are the key challenges in scaling up synthesis while maintaining regioselectivity?

Q. Advanced Research Focus

  • Catalyst Optimization : Heterogeneous catalysts (e.g., Pd/C) improve reproducibility in large-scale arylations.
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors reaction progress, as described in ’s feedback-loop approach .

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